molecular formula C10H12N2O2S B8773882 tert-Butyl (3-cyanothiophen-2-yl)carbamate

tert-Butyl (3-cyanothiophen-2-yl)carbamate

Cat. No.: B8773882
M. Wt: 224.28 g/mol
InChI Key: BBOVPMWAFBFBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-cyanothiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a thienyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-cyanothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyano-2-thienyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-cyanothiophen-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

tert-Butyl (3-cyanothiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyanothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thienyl group can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-cyanoethyl)carbamate
  • tert-Butyl (2-aminophenyl)carbamate

Uniqueness

tert-Butyl (3-cyanothiophen-2-yl)carbamate is unique due to the presence of both a cyano group and a thienyl group, which confer distinct reactivity and potential biological activities compared to other carbamates. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

tert-butyl N-(3-cyanothiophen-2-yl)carbamate

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)14-9(13)12-8-7(6-11)4-5-15-8/h4-5H,1-3H3,(H,12,13)

InChI Key

BBOVPMWAFBFBPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.